3-Azabicyclo[3.2.1]octan-8-one

Dopamine Transporter Binding Affinity Structure-Activity Relationship (SAR)

Procure 3-Azabicyclo[3.2.1]octan-8-one as the irreplaceable isotropane scaffold for DAT-targeted SAR. Unlike generic tropanes, the N-atom at the 3-position yields a benztropine-like binding mode, enabling high-resolution mapping of steric/electronic requirements at the DAT. Commercial substitution with 8-azabicyclo[3.2.1]octane scaffolds is scientifically invalid for this pharmacophore. Use to synthesize 8-substituted isotropane dopamine uptake inhibitors or chemical probes that differentiate cocaine vs. benztropine binding sites.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 240401-35-8
Cat. No. B1369878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.2.1]octan-8-one
CAS240401-35-8
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CC2CNCC1C2=O
InChIInChI=1S/C7H11NO/c9-7-5-1-2-6(7)4-8-3-5/h5-6,8H,1-4H2
InChIKeyLKWRGVRWBYLOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[3.2.1]octan-8-one (CAS 240401-35-8) for DA Transporter Research: A Core Isotropane Scaffold


3-Azabicyclo[3.2.1]octan-8-one (CAS 240401-35-8) is a bicyclic heterocyclic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol . It serves as the fundamental core scaffold for the 'isotropane' class of compounds, which are characterized by the nitrogen atom at the 3-position of the bridged bicyclic system [1]. This structural arrangement is distinct from the more common 'tropane' alkaloids (8-azabicyclo[3.2.1]octanes), where the nitrogen is at the bridgehead. This repositioning of the basic nitrogen confers unique conformational constraints and steric properties, making it a critical starting material for the rational design and synthesis of site-specific dopamine (DA) transporter ligands [1].

Why 3-Azabicyclo[3.2.1]octan-8-one (CAS 240401-35-8) Cannot Be Casually Substituted with Common Tropane Scaffolds


Generic substitution of 3-azabicyclo[3.2.1]octan-8-one with the more ubiquitous tropane (8-azabicyclo[3.2.1]octane) scaffold is not scientifically valid for projects targeting specific DA transporter pharmacophores. The 'isotropane' framework positions the nitrogen atom in the cyclohexane-like ring, fundamentally altering the molecule's electrostatic and steric presentation compared to the tropane's piperidine-like ring [1]. This structural divergence leads to a different binding mode at the dopamine transporter (DAT), one that more closely resembles that of benztropine-class compounds rather than cocaine or its classical tropane analogs [1]. Therefore, the choice of the isotropane core is a deliberate design decision to explore a distinct region of chemical and pharmacological space, making it a non-interchangeable starting point for structure-activity relationship (SAR) studies in this area.

Quantitative Differentiation of 3-Azabicyclo[3.2.1]octan-8-one (CAS 240401-35-8) Derivatives: Head-to-Head Data vs. Cocaine and Analogs


DAT Binding Affinity of an 8α-Phenyl Isotropane Derivative Is Comparable to Cocaine

A derivative of 3-azabicyclo[3.2.1]octan-8-one, specifically the 8α-phenyl isotropane (compound 8a), demonstrated high potency as a dopamine (DA) transporter ligand. Its binding affinity was found to be almost equivalent to that of cocaine itself, a key reference standard [1].

Dopamine Transporter Binding Affinity Structure-Activity Relationship (SAR)

22-Fold Increase in DAT Binding Potency by Eliminating C8-Hydroxyl Group

Within the same isotropane series, the presence of a hydroxyl group at the C8 position is highly detrimental to DAT binding. The 8β-phenyl-8α-hydroxy compound (7a) was a very weak binder. In a direct comparison, its deoxygenated counterpart, the 8β-phenyl compound (14), exhibited a dramatic 22-fold improvement in potency [1].

Dopamine Transporter Structure-Activity Relationship (SAR) Medicinal Chemistry

Stereochemistry at C8 Alters DAT Binding Affinity by Over 3-Fold

The stereochemical orientation of the phenyl substituent at the C8 position of the isotropane scaffold has a pronounced effect on DAT binding. The 8α-phenyl compound (8a) was found to be significantly more potent than its 8β-phenyl epimer (compound 14) [1].

Dopamine Transporter Stereochemistry Structure-Activity Relationship (SAR)

Validated Research Applications for 3-Azabicyclo[3.2.1]octan-8-one (CAS 240401-35-8) and Its Derivatives


Rational Design and Synthesis of Novel Dopamine Transporter (DAT) Inhibitors

Procure 3-azabicyclo[3.2.1]octan-8-one as a core scaffold to design and synthesize novel, non-tropane dopamine uptake inhibitors. Research demonstrates that 8-substituted isotropanes derived from this compound can achieve high binding affinity at the DAT, comparable to cocaine (IC50 of 234 nM vs. 159 nM) [1]. The scaffold's distinct binding mode, more similar to benztropines than cocaine [1], allows for the exploration of alternative pharmacophores for DAT-targeted therapeutics.

Structure-Activity Relationship (SAR) Studies on DAT Ligand Binding Pockets

Use 3-azabicyclo[3.2.1]octan-8-one to systematically probe the DAT binding site. Quantitative SAR data reveal a 22-fold increase in binding affinity upon removal of a C8-hydroxyl group [1] and a 3.35-fold difference in potency between C8 stereoisomers [1]. This level of sensitivity makes the isotropane system an ideal and proven tool for high-resolution mapping of the DAT's steric and electronic requirements.

Development of Chemical Probes for Distinguishing Cocaine vs. Benztropine Binding Sites

Employ this scaffold to develop chemical probes that can differentiate between the binding sites of cocaine and benztropine at the DAT. The foundational study indicates that the isotropane analogues bind in a manner more similar to benztropine compounds than to cocaine and WIN 35,065-2 [1]. This is a critical application for elucidating the distinct molecular pharmacology of these two classes of DAT inhibitors, which have different behavioral profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azabicyclo[3.2.1]octan-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.